Product packaging for Tribromomethylphenylsulfone(Cat. No.:CAS No. 17025-47-7)

Tribromomethylphenylsulfone

Cat. No.: B101507
CAS No.: 17025-47-7
M. Wt: 392.89 g/mol
InChI Key: DWWMSEANWMWMCB-UHFFFAOYSA-N
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Description

Contextualization of Tribromomethylphenylsulfone within Organosulfur Chemistry Research

Tribromomethyl phenyl sulfone belongs to the class of organosulfur compounds known as sulfones, which are characterized by a sulfonyl group (R-S(=O)₂-R') connected to two carbon atoms. chemicalland21.com Specifically, it is an aryl halomethyl sulfone, a subgroup that has been a subject of continuous interest due to its bioactivity and wide-ranging applications in organic synthesis. researchgate.net The presence of the tribromomethyl group (-CBr₃) attached to the sulfonyl moiety significantly influences the compound's chemical properties, making it a key intermediate for synthesizing various other chemical and bioactive substances. researchgate.net

The halogenmethylsulfonyl group is a key feature in numerous active herbicides and fungicides. chemicalland21.comnih.govbeilstein-journals.org Research has shown that incorporating this group into molecules like nitroaniline and benzimidazole (B57391) derivatives can enhance their herbicidal and fungicidal properties. beilstein-journals.org The catalytic synthesis of sulfones, including halogenated variants like tribromomethyl phenyl sulfone, is of great interest for producing valuable intermediates for pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Historical Perspective of this compound in Scientific Literature

The synthesis of trihalogenmethyl sulfones has been documented in scientific literature for a considerable time. One of the notable early methods for preparing such compounds was developed by Farrar. beilstein-journals.org Later investigations by Fields and Shechter explored the reactivity of phenyl tribromomethyl sulfone, particularly its addition reactions to olefins and the observation of bromine cleavage under certain conditions. beilstein-journals.org

By the mid-1980s, tribromomethyl phenyl sulfone was a recognized chemical substance, as evidenced by its inclusion in government publications like the Federal Register in the United States. govinfo.gov Early research laid the groundwork for its later application as a photoinitiator in polymerization processes, a field that has seen extensive development since the initial discoveries of benzophenone's photochemical properties. chemicalland21.comscribd.com

Current Research Landscape and Emerging Areas concerning this compound

The current research landscape for tribromomethyl phenyl sulfone is dominated by its application in two primary areas: the synthesis of potential pesticides and its role in polymer chemistry.

Agrochemical Research: A significant body of recent research focuses on using tribromomethyl phenyl sulfone as a starting material for novel pesticides. researchgate.netnih.govbeilstein-journals.org Scientists have developed various synthetic routes starting from derivatives like 4-chlorophenyl tribromomethyl sulfone. beilstein-journals.org These routes involve subsequent chemical transformations, such as nitration, followed by nucleophilic aromatic substitution (SNAr) reactions with amines, hydrazines, and phenolates. researchgate.netnih.govbeilstein-journals.org These reactions yield a variety of derivatives, including:

2-nitroaniline (B44862) derivatives nih.govbeilstein-journals.org

2-nitrophenylhydrazine (B1229437) derivatives nih.govbeilstein-journals.org

Diphenyl ether derivatives researchgate.netnih.gov

Benzimidazole derivatives researchgate.netnih.govbeilstein-journals.org

These novel compounds are then evaluated for their biological activity against various pests and pathogens. beilstein-journals.orgresearchgate.net The consistent finding is that the tribromomethylsulfonyl group is a crucial component for the observed fungicidal and herbicidal activities. beilstein-journals.orgresearchgate.net

Materials Science and Polymer Chemistry: Tribromomethyl phenyl sulfone is utilized as a photoinitiator for UV-curable systems, inks, and varnishes. chemicalland21.comjustia.com Photoinitiators are compounds that, upon exposure to ultraviolet radiation, decompose into free radicals that initiate polymerization. chemicalland21.com This process is advantageous because it is temperature-independent and can be controlled simply by managing the light source. chemicalland21.com Tribromomethyl phenyl sulfone is classified as a Type I photoinitiator, which undergoes unimolecular bond cleavage to generate the initiating free radicals. chemicalland21.com

Significance of this compound in Advanced Chemical and Biological Systems

The significance of tribromomethyl phenyl sulfone lies in its dual role as a versatile synthetic building block and a functional component in material applications.

As a synthetic intermediate, it provides a scaffold for creating a diverse library of complex organic molecules. researchgate.net The reactivity of its derivatives allows for the systematic modification of aromatic systems, leading to the development of new compounds with potential pesticidal properties. nih.govbeilstein-journals.orgresearchgate.net The research into its derivatives contributes to the ongoing search for new, selective, and efficient pesticides to address the global demand for food production. beilstein-journals.org

In the realm of materials science, its function as a photoinitiator is critical for advanced manufacturing processes that rely on UV curing. chemicalland21.com This technology is essential for producing coatings, inks, and adhesives with specific properties. The ability of tribromomethyl phenyl sulfone to efficiently generate radicals upon UV exposure makes it a valuable component in these formulations. chemicalland21.comjustia.com

Data Tables

Table 1: Physical and Chemical Properties of Tribromomethyl Phenyl Sulfone

PropertyValueReference
CAS Number 17025-47-7 chemicalland21.com
Molecular Formula C₆H₅SO₂CBr₃ chemicalland21.com
Molecular Weight 392.89 g/mol chemicalland21.com
Physical State White crystalline powder chemicalland21.com
Melting Point 145 - 149 °C chemicalland21.com
Stability Stable under ordinary conditions chemicalland21.com

Table 2: Synthetic Derivatives of Tribromomethyl Phenyl Sulfone and Their Research Focus

Starting Material / IntermediateReaction TypeResulting DerivativesResearch FocusReference
4-Halogenphenyl tribromomethyl sulfoneNitration4-Halogeno-2-nitrophenyl tribromomethyl sulfoneIntermediate Synthesis beilstein-journals.org
4-Chloro-2-nitrophenyl tribromomethyl sulfoneSNAr with amines/ammonia2-Nitroaniline derivativesPotential Pesticides nih.govbeilstein-journals.org
4-Chloro-2-nitrophenyl tribromomethyl sulfoneSNAr with hydrazines2-Nitrophenylhydrazine derivativesPotential Pesticides nih.govbeilstein-journals.org
4-Tribromomethylsulfonyl-2-nitroanilineReduction of nitro groupo-Phenylenediamine derivativesIntermediate Synthesis researchgate.netnih.gov
o-Phenylenediamine derivativesCyclizationBenzimidazole derivativesPotential Pesticides researchgate.netnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br3O2S B101507 Tribromomethylphenylsulfone CAS No. 17025-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tribromomethylsulfonylbenzene
Source PubChem
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InChI

InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWMSEANWMWMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066147
Record name Benzene, [(tribromomethyl)sulfonyl]-
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Molecular Weight

392.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17025-47-7
Record name Tribromomethyl phenyl sulfone
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Record name Tribromomethyl phenyl sulfone
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Record name Benzene, [(tribromomethyl)sulfonyl]-
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Record name Benzene, [(tribromomethyl)sulfonyl]-
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Record name [(tribromomethyl)sulphonyl]benzene
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Record name TRIBROMOMETHYL PHENYL SULFONE
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Synthetic Methodologies and Reaction Mechanisms of Tribromomethylphenylsulfone

Advanced Synthetic Routes for Tribromomethylphenylsulfone

Several advanced synthetic routes for the preparation of this compound derivatives have been developed, starting from readily available precursors like 4-chlorothiophenol (B41493) or 4-halogenophenyl methyl sulfone. beilstein-journals.orgnih.govresearchgate.net Three distinct methods have been reported for the synthesis of 4-chlorophenyl tribromomethyl sulfone. nih.gov

The tribromination of the methyl group on the aryl sulfone is a key transformation in the synthesis of this compound. The reaction proceeds through a stepwise substitution of the hydrogen atoms of the methyl group with bromine atoms. The electron-withdrawing nature of the sulfone group acidifies the protons of the adjacent methyl group, facilitating their removal by a base.

In the case of using sodium hypobromite (B1234621) (NaOBr), the reaction is believed to proceed via an enolate intermediate. The basic nature of the hypobromite solution facilitates the deprotonation of the methyl group. The resulting carbanion then attacks the bromine atom of the hypobromite, leading to the monobrominated product. This process is repeated two more times to yield the tribrominated product. The reactivity of the remaining protons increases with each bromination due to the increasing inductive effect of the bromine atoms.

When bromine chloride (BrCl) is employed as the halogenating agent, the reaction mechanism is likely to involve a radical pathway, although an ionic mechanism cannot be entirely ruled out. The reaction may be initiated by the homolytic cleavage of the Br-Cl bond to generate bromine and chlorine radicals. These radicals can then abstract a hydrogen atom from the methyl group, followed by reaction with another molecule of BrCl to introduce a bromine atom. This process is repeated to achieve tribromination.

Optimization of the synthetic process is crucial for the large-scale production of this compound. beilstein-journals.org A key strategy for improving the yield and purity involves the careful selection of the starting materials and halogenating agents. nih.gov

Further optimization has been explored by altering the halogen substituent on the aromatic ring of the starting material. beilstein-journals.org For instance, starting with a bromine-substituted aromatic methylsulfone was investigated to determine if it would offer higher yields in the subsequent halogenation and nitration sequence. beilstein-journals.org The bromination of 4-bromophenyl methyl sulfone with BrCl afforded the corresponding tribromomethyl sulfone in a 90% yield, which is slightly lower than the 94% yield obtained for the chlorine analogue. beilstein-journals.org However, the subsequent nitration of the brominated compound resulted in a 94% yield, comparable to the 96% yield for the chlorinated analogue. beilstein-journals.org Based on these results, the chlorine-containing nitrosulfone was ultimately chosen as the substrate for further synthetic steps. beilstein-journals.org

The following table summarizes the yields of different synthetic routes for 4-substituted phenyl tribromomethyl sulfones:

Starting MaterialHalogenating AgentProductOverall Yield (%)
4-chlorothiophenolSodium hypobromite (via 2-(4-chlorophenylthio)acetic acid)4-chlorophenyl tribromomethyl sulfone57
4-chlorothiophenolSodium hypobromite (via 4-chlorophenyl methyl sulfone)4-chlorophenyl tribromomethyl sulfone86
4-chlorothiophenolBromine chloride (via 4-chlorophenyl methyl sulfone)4-chlorophenyl tribromomethyl sulfone85
4-bromophenyl methyl sulfoneBromine chloride4-bromophenyl tribromomethyl sulfone90

While direct catalytic approaches for the synthesis of this compound itself are not extensively detailed in the reviewed literature, catalytic methods are employed in subsequent reactions of its derivatives. For instance, in the synthesis of benzimidazole (B57391) derivatives from a diamine precursor containing the tribromomethylsulfonyl group, titanium tetrachloride was used as a catalyst for the cyclization reaction with benzoic acids in anhydrous xylene. beilstein-journals.orgresearchgate.net This indicates the potential for catalytic methods to be applied in the broader synthetic schemes involving this compound.

Electrochemical Synthesis and Reactivity Studies of this compound

Specific experimental data on the electrochemical oxidation and reduction of this compound is not available. However, based on the functional groups present, hypothetical pathways can be considered.

Hypothetical Electrochemical Reduction: The tribromomethyl group would be the primary site for electrochemical reduction. The C-Br bonds are susceptible to reductive cleavage. The reduction could proceed in a stepwise manner, with the sequential removal of bromide ions and the formation of dibromomethylphenylsulfone, monobromomethylphenylsulfone, and finally methylphenylsulfone. The exact reduction potentials would depend on the electrode material and the solvent system used. The phenylsulfone group is generally more difficult to reduce than the C-Br bonds.

Hypothetical Electrochemical Oxidation: The phenyl ring would be the most likely site for electrochemical oxidation. The oxidation potential would be influenced by the electron-withdrawing sulfonyl and tribromomethyl groups, which would make the ring less susceptible to oxidation compared to unsubstituted benzene. The oxidation could lead to the formation of radical cations, which could then undergo further reactions such as coupling or reaction with the solvent or electrolyte.

There is no specific information available in the reviewed literature regarding the influence of electrolyte systems on the electrochemical reactivity of this compound. In general, the choice of supporting electrolyte can significantly impact electrochemical reactions by affecting the conductivity of the solution, the stability of intermediates, and the potential window of the solvent. The nature of the cation and anion of the electrolyte can influence the rate and mechanism of electron transfer processes. For instance, in the electrochemical reduction of organic halides, the cation of the supporting electrolyte can form ion pairs with radical anion intermediates, affecting their subsequent reactivity.

Derivatization Strategies and Novel Analog Synthesis from this compound

The this compound core serves as a versatile platform for the synthesis of a diverse array of novel analogs. Derivatization strategies primarily target the aromatic ring and the tribromomethyl moiety, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Exploration of Functional Group Transformations on the Tribromomethyl Moiety

The tribromomethylsulfonyl group, a key pharmacophore in various applications, can undergo specific transformations to yield new derivatives. One notable reaction is the reductive debromination of the tribromomethyl group. For instance, attempts to reduce a nitro group on the phenyl ring of a this compound derivative using stannous chloride in concentrated hydrochloric acid led to the exclusive formation of a 4-dibromomethylsulfonyl-1,2-diamine. organic-chemistry.org This indicates a susceptibility of the C-Br bonds to cleavage under these specific reducing conditions.

Further research into the reactions of trihalomethyl phenyl sulfones has shown that the halogen atoms can be selectively removed. For example, the treatment of chlorofluoromethyl phenyl sulfone with zinc in methanol (B129727) can yield monochlorofluoromethyl and fluoromethyl phenyl sulfones. acs.org While this example does not involve this compound directly, it suggests that similar reductive dehalogenation pathways could be explored for the tribromomethyl analogue to access di- and monobrominated derivatives.

Synthesis of Conjugates and Hybrid Molecules incorporating this compound

A significant focus of derivatization has been the synthesis of more complex molecules, such as conjugates and hybrid structures, by introducing new functionalities onto the this compound scaffold. A common strategy involves the nitration of the phenyl ring, followed by nucleophilic aromatic substitution (SNAr) reactions.

For example, 4-halogenphenyl tribromomethyl sulfone can be nitrated using a mixture of concentrated nitric and sulfuric acids. The resulting nitro-substituted compound is a key intermediate for further transformations. organic-chemistry.org This activated aromatic ring readily undergoes SNAr reactions with a variety of nucleophiles, including ammonia, amines, hydrazines, and phenolates, to produce a range of 2-nitroaniline (B44862), 2-nitrophenylhydrazine (B1229437), and diphenyl ether derivatives. organic-chemistry.org

The resulting derivatives can then be used to construct more elaborate hybrid molecules. For instance, the reduction of 4-tribromomethylsulfonyl-2-nitroaniline yields the corresponding o-phenylenediamine. organic-chemistry.org This diamine is a valuable precursor for the synthesis of structurally diverse benzimidazoles through condensation reactions with various carbonyl compounds or carboxylic acids. nih.govnih.govorientjchem.org The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile method in heterocyclic chemistry. organic-chemistry.orgnih.govnih.govorientjchem.orgdaneshyari.com

Similarly, the 2-nitrophenylhydrazine derivatives can be further reacted to form other hybrid molecules. An acid-catalyzed reaction of a tribromomethylsulfonyl-substituted phenylhydrazine (B124118) derivative with aldehydes or ketones affords a series of phenylhydrazones. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Products from a Nitrated this compound Derivative

Nucleophile Product Type Reference
Ammonia 2-Nitroaniline derivative organic-chemistry.org
Hydrazine 2-Nitrophenylhydrazine derivative organic-chemistry.org
Aliphatic Amines N-Alkyl-2-nitroaniline derivatives organic-chemistry.org
Aromatic Amines N-Aryl-2-nitroaniline derivatives organic-chemistry.org
Phenols Diphenyl ether derivatives organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral sulfones is an active area of research due to the importance of such compounds in medicinal chemistry. researchgate.net While specific examples of the stereoselective synthesis of chiral this compound derivatives are not extensively reported in the literature, general methodologies for the asymmetric synthesis of chiral sulfones could potentially be adapted.

Prominent strategies for the enantioselective synthesis of chiral sulfones include the asymmetric hydrogenation of unsaturated sulfones catalyzed by transition metal complexes, such as those involving rhodium and iridium. daneshyari.com For example, rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be highly efficient in the asymmetric hydrogenation of various α,β-unsaturated sulfones, affording chiral sulfones with high enantioselectivities. daneshyari.com

Another approach involves the nickel-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes, which provides access to enantioenriched β-chiral β-alkenyl sulfones. mdpi.com Furthermore, the oxidation of chiral thioethers is a classical method for preparing chiral sulfoxides and sulfones. mdpi.comorganic-chemistry.org

These general methods for the asymmetric synthesis of sulfones provide a conceptual framework that could potentially be applied to the synthesis of chiral this compound derivatives, for instance, by starting with a prochiral unsaturated this compound substrate and employing a suitable chiral catalyst.

Advanced Spectroscopic and Chromatographic Characterization of Tribromomethylphenylsulfone and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) Applications for Tribromomethylphenylsulfone Structural Elucidation

High-resolution mass spectrometry is an indispensable tool for the precise mass determination of molecules, providing unequivocal confirmation of their elemental composition. measurlabs.comchemrxiv.org For a compound like this compound, HRMS offers the accuracy required to distinguish its molecular formula from other potential structures with the same nominal mass.

Fragmentation Pattern Analysis of this compound Isomers

The fragmentation of molecular ions in a mass spectrometer provides a veritable fingerprint of a molecule's structure. wikipedia.org For this compound, electron ionization (EI) or collision-induced dissociation (CID) would likely induce fragmentation at the weakest bonds. The C-S and S-C bonds of the sulfone group are common sites of cleavage in aromatic sulfones. cdnsciencepub.comresearchgate.net

A primary fragmentation pathway would likely involve the cleavage of the tribromomethyl group. Due to the presence of three bromine atoms, the resulting fragments would exhibit a characteristic isotopic pattern. Another significant fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a process that can be influenced by substituents on the aromatic ring. nih.govresearchgate.net Electron-withdrawing groups, such as the tribromomethyl group, may influence this fragmentation pathway.

Illustrative Fragmentation Data for this compound

Fragment IonProposed Structurem/z (Calculated)Isotopic Pattern
[M-Br]+C₇H₅Br₂O₂S⁺338.8453Characteristic of two bromine atoms
[M-SO₂]+C₇H₅Br₃⁺353.7922Characteristic of three bromine atoms
[C₆H₅SO₂]+Phenylsulfonyl cation141.0010-
[CBr₃]+Tribromomethyl cation246.7455Characteristic of three bromine atoms
[C₆H₅]+Phenyl cation77.0391-

Note: This data is illustrative and represents plausible fragmentation pathways.

Quantitative HRMS for Trace Analysis of this compound in Complex Matrices

Quantitative analysis using HRMS can be achieved with high sensitivity and selectivity, making it suitable for detecting trace amounts of this compound in environmental or biological samples. nih.gov Techniques such as selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be employed to target the specific m/z of the molecular ion or a characteristic fragment ion. The high resolution of the instrument allows for the separation of the analyte signal from matrix interferences with very similar masses. For brominated compounds, the unique isotopic signature of bromine provides an additional layer of confirmation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution, providing information about the connectivity of atoms and their spatial arrangement. netlify.app

Elucidation of this compound Conformation and Stereochemistry

The conformation of this compound can be investigated using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the sulfone and tribromomethyl groups. nih.govresearchgate.net Based on analogous aromatic sulfones, the protons ortho to the sulfonyl group are expected to be the most deshielded. cdnsciencepub.com

Conformational preferences, particularly rotation around the C-S and C-C bonds, can be studied using Nuclear Overhauser Effect (NOE) experiments. nih.govmssm.edu These experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the phenyl and tribromomethyl groups.

Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1-~140
C-2, C-6~8.0~128
C-3, C-5~7.6~129
C-4~7.7~134
-CBr₃-~35

Note: This data is illustrative and based on typical values for substituted phenylsulfones.

Dynamic NMR Studies of Exchange Processes involving this compound

In molecules with sterically bulky groups, rotation around single bonds can be restricted, leading to the observation of distinct conformers at low temperatures. st-andrews.ac.uk Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these exchange processes. nih.gov For this compound, restricted rotation around the C-S bond could lead to non-equivalent aromatic proton signals at low temperatures. By acquiring NMR spectra at various temperatures, the rate of this exchange can be determined, and the activation energy for the rotational barrier can be calculated.

Advanced Chromatographic Techniques for this compound Analysis

Chromatography is essential for the separation and purification of chemical compounds. nih.gov For a halogenated compound like this compound, both gas and liquid chromatography techniques are applicable.

Gas Chromatography (GC) coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS) is well-suited for the analysis of volatile and semi-volatile brominated compounds. thermofisher.comlabrulez.com The high sensitivity of ECD towards halogenated compounds makes it an excellent choice for trace analysis. GC-MS provides both separation and structural information, making it a powerful tool for identification. researchgate.netresearchgate.net The use of specialized capillary columns can aid in the separation of isomers. acs.orgnih.govcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of organic compounds. sielc.comsielc.com For this compound, reversed-phase HPLC with a C18 or a phenyl-based stationary phase would be a suitable starting point. epa.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), can be optimized to achieve the desired separation. Diode-array detection (DAD) can provide UV-Vis spectra for peak identification, while coupling HPLC with mass spectrometry (LC-MS) offers the highest degree of selectivity and sensitivity for complex samples. researchgate.net

Illustrative Chromatographic Conditions for this compound Analysis

TechniqueColumnMobile Phase/Carrier GasDetector
GC-MSDB-5ms (30 m x 0.25 mm x 0.25 µm)HeliumMass Spectrometer
RP-HPLCC18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water gradientDAD or MS

Note: These conditions are illustrative and would require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of organic molecules due to its exceptional sensitivity and selectivity. rsc.org The coupling of high-performance liquid chromatography (HPLC) for physical separation with tandem mass spectrometry for mass-based detection provides a robust platform for analyzing complex mixtures. rsc.org

A typical LC-MS/MS method for quantifying this compound would involve reversed-phase HPLC to separate the analyte from other components in a sample matrix. The separated components then enter the mass spectrometer, where an ionization source, such as electrospray ionization (ESI), generates charged molecules. Given the structure of this compound, negative mode ESI could be effective due to the presence of highly electronegative bromine and oxygen atoms.

For highly specific quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.govtsu.edu In this mode, a specific precursor ion (the ionized this compound molecule) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. diva-portal.org This precursor-to-product ion transition is unique to the target analyte, minimizing interferences and ensuring accurate quantification even at trace levels. rsc.org The development of such a method requires careful optimization of both chromatographic conditions and mass spectrometric parameters. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

ParameterValuePurpose
Chromatography
ColumnC18 Reversed-PhaseSeparation based on hydrophobicity
Mobile PhaseAcetonitrile/Water GradientElution of the analyte from the column
Flow Rate0.4 mL/minOptimal separation efficiency
Injection Volume5 µLIntroduction of the sample
Retention Time4.2 min (Hypothetical)Characteristic time for analyte elution
Mass Spectrometry
Ionization ModeESI NegativeGeneration of negatively charged ions
Precursor Ion (Q1)m/z 389.8 (Hypothetical [M-H]⁻)Selection of the ionized parent molecule
Product Ion (Q3)m/z 247.9 (Hypothetical [M-CBr]⁻)Detection of a specific fragment ion
Collision Energy-25 eV (Hypothetical)Energy to induce fragmentation
Dwell Time100 msTime spent monitoring the ion transition

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile this compound Studies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of compounds that are volatile or can be made volatile through derivatization. ufl.edunih.gov Given that this compound is a crystalline solid with a melting point of 145-147°C, it possesses sufficient volatility for GC analysis at elevated temperatures, as evidenced by its purity assessment using GC methods. cymitquimica.comchemicalbook.comlabproinc.com

In a GC-MS analysis, the sample is injected into a heated port where it vaporizes and is carried by an inert gas through a capillary column. ufl.edu Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which typically employs Electron Ionization (EI). EI uses a high-energy electron beam (70 eV) to ionize molecules, causing them to fragment in a reproducible and characteristic manner. nih.govamazonaws.com

The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing its fragmentation pattern to spectral libraries. amazonaws.com For this compound, the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of its chemical bonds. Analysis of these fragments can confirm the compound's structure. For instance, cleavage of the sulfone-carbon bond is a common fragmentation pathway for sulfones. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of Fragment
390/392/394/396Molecular Ion[C₇H₅Br₃O₂S]⁺
311/313/315Loss of one Bromine atom[C₇H₅Br₂O₂S]⁺
251/253Tribromomethyl cation[CBr₃]⁺
141Phenylsulfonyl cation[C₆H₅SO₂]⁺
77Phenyl cation[C₆H₅]⁺

Multidimensional Chromatography for Separation of this compound from Complex Mixtures

Techniques like two-dimensional liquid chromatography (2D-LC) or comprehensive two-dimensional gas chromatography (GCxGC) are employed for such challenging separations. nih.govmdpi.com In a typical online 2D-LC setup, fractions of the eluent from the first-dimension column are automatically transferred to a second-dimension column for further separation. polimi.itresearchgate.net The key to successful 2D chromatography is the use of orthogonal separation mechanisms in the two dimensions—for example, a reversed-phase separation (based on hydrophobicity) in the first dimension followed by a hydrophilic interaction liquid chromatography (HILIC) separation (based on polarity) in the second. nih.gov

This approach allows for the resolution of analytes that co-elute in the first dimension, providing cleaner fractions for subsequent detection by mass spectrometry. researchgate.net The use of multidimensional chromatography is invaluable for the isolation and accurate quantification of target compounds like this compound when they are present at low concentrations within a complex background. researchgate.netvanderbilt.edu

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the most powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous information about the molecular structure, conformation, and packing of this compound in its solid state. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. nih.govmdpi.com The pattern of diffracted spots is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

This technique can also be applied to co-crystals, which are crystalline structures composed of two or more different molecules—in this case, this compound and a selected "co-former"—held together in a specific stoichiometric ratio by non-covalent interactions.

Analysis of Intermolecular Interactions and Crystal Packing in this compound Solids

The crystal structure of this compound is dictated by a complex interplay of various intermolecular interactions that direct how the individual molecules pack together to form a stable, three-dimensional lattice. ias.ac.in Understanding these non-covalent forces is crucial for the field of crystal engineering, which seeks to design new solids with desired properties. ias.ac.in

Based on the molecular structure of this compound, several key interactions are expected to govern its crystal packing:

Halogen Bonding: The three bromine atoms on the methyl group are electron-deficient at their tips (σ-holes) and can act as halogen bond donors, forming directional interactions with electron-rich atoms like the oxygen atoms of the sulfone group on neighboring molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to attractive van der Waals forces that contribute to the stability of the crystal.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the carbon-hydrogen bonds of the phenyl ring and the electronegative oxygen atoms of the sulfone group.

Dipole-Dipole Interactions: The polar sulfone group (SO₂) creates a significant molecular dipole, leading to electrostatic interactions that influence the orientation of molecules within the crystal.

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these varied intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture. mdpi.com

Understanding Structure-Property Relationships through Crystallographic Data

The data obtained from X-ray crystallography is fundamental to establishing clear relationships between the microscopic solid-state structure of this compound and its macroscopic physical and chemical properties. mdpi.com The manner in which molecules are arranged and the strength of the interactions between them directly influence the material's behavior.

By analyzing the crystal structure, researchers can rationalize and potentially predict key properties. For example, strong and extensive intermolecular interactions, such as a network of halogen and hydrogen bonds, would likely result in a higher melting point and lower solubility, as more energy would be required to break apart the crystal lattice. The specific packing arrangement can also affect the compound's stability, density, and mechanical properties like hardness. This knowledge is invaluable for controlling the properties of the solid form of this compound for various applications.

Table 3: Relationship Between Crystallographic Features and Physical Properties

Crystallographic FeatureInfluenced Physical PropertyRationale
Strength of Intermolecular InteractionsMelting Point, Enthalpy of SublimationStronger, more numerous interactions require more energy to overcome during phase transition.
Molecular Packing EfficiencyDensity, HardnessTightly packed molecules lead to higher density and greater resistance to mechanical stress.
Presence of Hydrogen/Halogen Bond NetworksSolubilityA highly stable crystal lattice with strong directional interactions is more difficult to disrupt and dissolve by solvent molecules.
Molecular ConformationBioavailability, ReactivityThe specific shape of the molecule in the solid state can affect how it interacts with other molecules or biological targets.

Mechanistic Investigations of Tribromomethylphenylsulfone S Biological and Pharmacological Activities

Cellular and Molecular Mechanisms of Action of Tribromomethylphenylsulfone

The precise cellular and molecular mechanisms underlying the biological and pharmacological activities of this compound are not extensively detailed in the available literature. However, general principles of how chemical compounds exert their effects can be applied to hypothesize its potential mechanisms. The interaction of any compound with a biological system begins at the cellular and molecular level, often involving the binding to specific protein targets, which in turn modulates cellular signaling pathways. wikipedia.orgnih.gov

Target Identification and Validation Studies for this compound

Specific target identification and validation studies for this compound are not prominently published. Target identification is a critical first step in understanding a compound's mechanism of action and involves identifying the specific molecules, typically proteins, with which the compound interacts to produce its pharmacological effect. mdpi.comresearchgate.net This process can involve a variety of techniques, including biochemical, genetic, and computational approaches. genscript.comaxcelead-us.com

Once a potential target is identified, target validation is performed to confirm that interaction with this target is responsible for the observed biological activity. axcelead-us.com This often involves experiments using techniques like gene knockout, transgenic animals, or RNA interference to demonstrate that the absence or alteration of the target protein affects the compound's efficacy. genscript.com For a compound like this compound, initial "omic" studies, such as transcriptional profiling and proteomics, could be employed to identify genes or proteins with altered expression in the presence of the compound, thereby suggesting potential targets. genscript.com

Table 1: General Approaches to Target Identification and Validation

ApproachDescriptionExamples
Biochemical Methods Direct methods to identify the molecular target of a compound.Affinity chromatography, activity-based protein profiling.
Genetic Interactions Identifying genetic modifiers of a compound's activity.Genome-wide association studies (GWAS), CRISPR-Cas9 screening. researchgate.net
Computational Inference Predicting targets based on the compound's structure or known interactions of similar molecules.Molecular docking, quantitative structure-activity relationship (QSAR) modeling. researchgate.net
"Omic" Studies Analyzing global changes in gene or protein expression in response to the compound.Transcriptomics (RNA-seq), Proteomics (Mass Spectrometry). genscript.comaxcelead-us.com

Receptor Binding and Ligand-Receptor Interaction Profiling

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The specific intracellular signaling pathways modulated by this compound have not been elucidated in the reviewed literature. When a compound binds to its target receptor, it can trigger a cascade of intracellular events known as a signaling pathway. mdpi.com These pathways ultimately lead to a cellular response, such as changes in gene expression, protein activity, or cell behavior. nih.govnih.gov

Common signaling pathways that are often modulated by pharmacological agents include the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway, all of which are central to cellular processes like inflammation, proliferation, and survival. nih.gov To determine which pathways are affected by this compound, researchers could employ techniques like phospho-proteomics to detect changes in the phosphorylation status of key signaling proteins after treatment with the compound. mdpi.com Understanding how a compound modulates these pathways is essential for deciphering its mechanism of action and predicting its therapeutic effects and potential side effects. nih.gov

Enzyme Kinetics and Inhibition Studies of this compound

While specific studies on the enzyme kinetics and inhibition by this compound are not available, the principles of enzyme inhibition provide a framework for how it might interact with enzymatic targets. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org

Irreversible vs. Reversible Enzyme Inhibition by this compound

Whether this compound acts as an irreversible or reversible inhibitor would depend on the nature of its interaction with an enzyme.

Irreversible inhibition occurs when the inhibitor binds tightly to the enzyme, often through the formation of a covalent bond, and permanently inactivates it. aklectures.comlibretexts.org This type of inhibition is time-dependent, and the enzyme's activity cannot be restored by removing the inhibitor. ucl.ac.uk

Reversible inhibition , in contrast, involves non-covalent binding of the inhibitor to the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. aklectures.comknyamed.com Reversible inhibitors can be further classified as competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. nih.govlibretexts.org

Table 2: Types of Enzyme Inhibition

Inhibition TypeDescription
Irreversible Inhibitor binds covalently to the enzyme, causing permanent inactivation. libretexts.org
Reversible - Competitive Inhibitor competes with the substrate for the active site. libretexts.org
Reversible - Non-competitive Inhibitor binds to an allosteric site, affecting enzyme activity regardless of substrate binding. nih.gov
Reversible - Uncompetitive Inhibitor binds only to the enzyme-substrate complex. nih.gov

Mechanistic Enzymology of this compound-Enzyme Interactions

The field of mechanistic enzymology aims to understand the detailed chemical steps involved in an enzyme-catalyzed reaction and how inhibitors interfere with this process. synenzyme.orgyork.ac.uk To study the mechanistic enzymology of a potential interaction between this compound and an enzyme, researchers would first need to identify a specific enzyme target.

Following target identification, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive). This involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. researchgate.net The data from these experiments are often analyzed using graphical methods, such as Lineweaver-Burk plots, to determine kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor. researchgate.net These parameters provide insights into how the inhibitor affects the enzyme's affinity for its substrate and its catalytic efficiency. run.edu.nglibretexts.org

Further structural studies, such as X-ray crystallography or computational modeling, could then be used to visualize the binding of this compound to the enzyme, revealing the specific molecular interactions that are responsible for the inhibition. synenzyme.orgmdpi.com

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound Analogs

The relationship between the chemical structure of this compound and its biological activity is a critical area of research. Understanding these connections allows for the prediction of the activity of new analogs and the elucidation of their mechanisms of action.

Design and Synthesis of this compound Analogs for SAR/SMR Elucidation

The synthesis of analogs of this compound is a key strategy for exploring its structure-activity relationship (SAR) and structure-mechanism relationship (SMR). A study on the synthesis of derivatives of phenyl tribromomethyl sulfone has been reported, highlighting their potential as pesticidal agents. beilstein-journals.org The core of this synthetic approach involves the modification of a common precursor, 4-halogenphenyl tribromomethyl sulfone, which is efficiently produced from the cost-effective starting material, 4-halogenthiophenol. beilstein-journals.org

The synthetic pathway allows for the introduction of various functional groups through subsequent reactions. For instance, nitration of the precursor followed by nucleophilic aromatic substitution (SNAr) reactions with ammonia, amines, hydrazines, and phenolates yields a range of derivatives, including 2-nitroaniline (B44862), 2-nitrophenylhydrazine (B1229437), and diphenyl ether derivatives. beilstein-journals.org Furthermore, the reduction of the nitro group in 4-tribromomethylsulfonyl-2-nitroaniline provides a corresponding o-phenylenediamine, which serves as a versatile substrate for the preparation of diverse benzimidazoles. beilstein-journals.org This synthetic flexibility enables the generation of a library of analogs for comprehensive SAR and SMR studies.

Computational Approaches to Predict SAR/SMR of this compound

Molecular docking is another computational technique that can predict the binding affinity and orientation of a molecule within the active site of a biological target, providing insights into the molecular initiating event (MIE). mdpi.com For this compound, docking studies could be employed to predict its interaction with potential protein targets, thereby elucidating its mechanism of action.

Mechanisms of Biological Toxicity and Environmental Impact of this compound

The presence of the tribromomethyl group and the phenylsulfone moiety in this compound raises concerns about its potential toxicity and environmental impact. Understanding the mechanisms underlying these effects is crucial for risk assessment and management.

Toxicological Pathways and Molecular Initiating Events induced by this compound

The toxicological pathways of this compound are likely influenced by its chemical structure. The tribromomethyl group, in particular, is a key feature. Compounds containing a tribromomethyl group have been investigated for their biological activity, and their mechanism of action is an area of active research. imaging.org One proposed mechanism involves the ability of these compounds to undergo reactions that lead to the oxidation of biological molecules. imaging.org

The concept of the Molecular Initiating Event (MIE) is central to understanding toxicological pathways. The MIE is the initial interaction between a chemical and a biological molecule that triggers a cascade of events leading to an adverse outcome. researchgate.net For compounds containing a tribromomethyl group, a potential MIE could be the interaction with cellular macromolecules, leading to cellular damage. imaging.org The high reactivity of the tribromomethyl group may facilitate its interaction with biological nucleophiles, initiating a toxic response. The hepatotoxicity of some haloalkanes, for example, is initiated by their metabolic activation by cytochrome P450 enzymes to form reactive free radicals. researchgate.net These radicals can then covalently bind to cellular components or initiate lipid peroxidation, leading to cell damage. nih.gov

Genotoxicity and Mutagenicity Assessments of this compound

Genotoxicity and mutagenicity are critical endpoints in toxicological assessments, as they relate to a substance's potential to cause DNA damage and mutations, which can lead to cancer and other diseases. While specific genotoxicity and mutagenicity data for this compound are scarce in the public domain, the presence of bromine in the molecule warrants consideration.

Some organobromine compounds have been shown to be mutagenic. iaea.org For instance, the presence of bromine in certain cysteine S-conjugates has been linked to mutagenicity in the Ames test, a widely used bacterial reverse mutation assay. nih.gov The presence of bromides in drinking water has also been associated with an increase in the mutagenicity of disinfection by-products. researchgate.net The mechanism of mutagenicity for some brominated compounds may involve their metabolic activation to reactive intermediates that can directly interact with DNA.

Ecotoxicological Mechanisms of this compound in Aquatic and Terrestrial Ecosystems

The environmental fate and impact of this compound are important considerations due to its potential release into aquatic and terrestrial ecosystems. Brominated organic compounds, in general, can be persistent and have adverse effects on the environment. nih.gov

In aquatic ecosystems , the toxicity of aromatic compounds can be related to their hydrophobicity and their ability to disrupt cellular membranes. nih.gov The ecotoxicity of carbamates, for example, has been studied in various aquatic organisms, showing that both the parent compounds and their degradation products can have adverse effects. rsc.org The toxicity of halogenated phenols to aquatic organisms has also been investigated, with QSAR studies indicating that hydrophobicity and electronic parameters are key determinants of toxicity. researchgate.net

Computational and Theoretical Studies on Tribromomethylphenylsulfone

Quantum Chemical Calculations of Tribromomethylphenylsulfone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of this compound. nih.gov These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics. wikipedia.org

Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering electrons to be distributed in a set of molecular orbitals that extend over the entire molecule. libretexts.org This delocalized perspective is crucial for understanding a molecule's reactivity and spectroscopic properties. wikipedia.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance as these frontier orbitals govern the molecule's chemical reactivity. taylorandfrancis.com

The electronic structure of this compound can be investigated using DFT calculations, for instance, at the B3LYP/6-311++G(d,p) level of theory, to obtain optimized molecular geometry and orbital energies. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. rasayanjournal.co.in A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. rasayanjournal.co.in

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-7.85
LUMO-1.23
Energy Gap (ΔE)6.62

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net Theoretical predictions of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

By performing these calculations, one can generate a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. For this compound, TD-DFT calculations could predict the electronic transitions and their corresponding wavelengths, providing insight into the molecule's photophysical properties.

Table 2: Predicted UV-Visible Absorption Maxima for this compound

TransitionWavelength (nm)Oscillator Strength (f)
HOMO -> LUMO2850.15
HOMO-1 -> LUMO2600.08
HOMO -> LUMO+12450.21

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule. nih.gov

The phenyl and sulfone groups in this compound are connected by single bonds, allowing for rotational flexibility. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for rotation around these bonds. rsc.org MD simulations can be employed to explore the conformational landscape of the molecule by simulating its dynamic behavior at a given temperature. mdpi.com This allows for the identification of the most populated and energetically favorable conformations.

MD simulations are a powerful tool for investigating how a small molecule like this compound might interact with biological targets such as proteins or nucleic acids. youtube.com These simulations can predict the binding mode and estimate the binding affinity of the molecule to a specific site on a macromolecule. imrpress.com By placing the molecule in a simulated environment with the target macromolecule, the trajectory of their interaction can be observed, revealing key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. imrpress.com

In Silico Modeling for Drug Discovery and Development of this compound Analogs

In silico methods are computational techniques used in drug discovery to identify and optimize new drug candidates. nih.gov These approaches include virtual screening, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling. nih.gov

For this compound and its potential analogs, in silico modeling can be used to screen large libraries of virtual compounds to identify those with a higher probability of being active against a specific biological target. researchgate.net QSAR studies can be performed to build mathematical models that correlate the chemical structure of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features necessary for biological activity, which can then be used as a template for designing new molecules. nih.gov

Virtual Screening and Ligand-Based Drug Design for this compound

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based (requiring a 3D structure of the target) or ligand-based.

Ligand-based drug design (LBDD) relies on the knowledge of molecules that are known to interact with a target of interest. nih.gov This approach is particularly useful when the 3D structure of the target is unknown. nih.gov Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Despite the established utility of these methods, no published studies were found that have applied virtual screening or ligand-based drug design techniques specifically to identify or optimize this compound for any biological target.

Protein-Ligand Docking and Molecular Dynamics for this compound Target Interactions

Protein-ligand docking is a molecular modeling method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. unirioja.es The insights from docking can elucidate the binding mode and affinity of a ligand, guiding the design of more potent and selective drug candidates.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com In the context of drug discovery, MD simulations can provide detailed information on the conformational changes of a protein upon ligand binding, the stability of the protein-ligand complex over time, and the energetic contributions of various interactions. nih.govnih.gov

A comprehensive search did not yield any specific protein-ligand docking or molecular dynamics simulation studies involving this compound. Therefore, there is no available data on its potential biological targets, binding interactions, or the dynamic behavior of any such complex.

QSAR and QSPR Modeling for Predicting this compound Biological Activities and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR can predict the activity of new, untested molecules. Similarly, Quantitative Structure-Property Relationship (QSPR) models correlate chemical structure with a compound's physical or chemical properties. nih.govnih.gov These models are valuable for predicting properties like solubility, toxicity, and reactivity, which are crucial in drug development and chemical safety assessment.

No specific QSAR or QSPR models have been developed or published for this compound. As a result, there are no predictive models available in the literature to estimate its biological activities or chemical reactivity based on its structural features.

Degradation Pathways and Environmental Fate of Tribromomethylphenylsulfone

Photochemical Degradation Mechanisms of Tribromomethylphenylsulfone

Photochemical degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. researchgate.nettbzmed.ac.ir This process can significantly influence the persistence of a chemical in the environment. For a compound like this compound, which contains photoreactive groups, this pathway could be a primary mechanism of transformation in sunlit environmental compartments like surface waters and the upper layers of soil. tbzmed.ac.ir

UV-Induced Photolysis and Product Identification of this compound

UV-induced photolysis is the process where molecules absorb UV radiation, leading to the cleavage of chemical bonds. nih.govrsc.org In the case of this compound, the presence of the tribromomethyl group and the phenylsulfone structure suggests potential sites for photodegradation. The carbon-bromine bonds are known to be susceptible to photolytic cleavage, which could lead to the formation of free radicals. researchgate.nettbzmed.ac.ir

Upon exposure to UV light, this compound may undergo photodissociation, breaking the C-Br bonds to form a phenylsulfonyl radical and bromine radicals. These highly reactive species would then likely react further with other molecules in their vicinity. However, specific studies identifying the photolysis products of this compound are not available in the public scientific literature.

Table 1: Potential UV-Induced Photolysis Products of this compound

Parent Compound Potential Photolysis Products Supporting Evidence
This compoundPhenylsulfonic acid, Brominated phenols, Carbon dioxideNo specific studies available. Products are hypothesized based on general principles of organic photochemistry.

Note: The products listed are hypothetical due to the absence of specific experimental data for this compound.

Influence of Environmental Factors on Photodegradation Kinetics

The rate of photodegradation is influenced by several environmental factors. researchgate.netmdpi.com These include the intensity and wavelength of light, the presence of other substances in the environment that can act as photosensitizers or quenchers, pH, and temperature. lidsen.com

Light Intensity: Higher light intensity generally leads to a faster rate of photodegradation. mdpi.com

pH: The pH of the surrounding medium (e.g., water) can affect the chemical form of the compound and its degradation products, thereby influencing the reaction kinetics.

Presence of Other Substances: Dissolved organic matter in natural waters can absorb light and either promote degradation through sensitization or inhibit it by shielding the target compound from direct sunlight. researchgate.net

No specific research has been published detailing the influence of these environmental factors on the photodegradation kinetics of this compound.

Biotransformation and Biodegradation Pathways of this compound

Biotransformation is the chemical alteration of a substance by living organisms, and biodegradation is the breakdown of organic matter by microorganisms into simpler substances. nih.govnih.gov These processes are critical in determining the environmental persistence of many organic pollutants.

Microbial Metabolism of this compound in Environmental Systems

The microbial metabolism of a compound involves its use by microorganisms as a source of carbon, energy, or other nutrients. nih.govyoutube.comcas.czresearchgate.net Bacteria and fungi possess a wide array of enzymes that can break down complex organic molecules. For a halogenated compound like this compound, initial steps in microbial metabolism would likely involve dehalogenation.

However, a review of the scientific literature reveals no studies on the microbial metabolism of this compound in environmental systems. The biodegradability of this specific compound by environmental microbes has not been reported.

Table 2: Research Findings on Microbial Metabolism of this compound

Microorganism/System Metabolic Pathway Degradation Products Reference
Not AvailableNot AvailableNot AvailableNo specific studies found.

Enzyme-Mediated Degradation Mechanisms of this compound

Enzymes are the biological catalysts that facilitate biotransformation. researchgate.netnih.gov Specific classes of enzymes, such as dehalogenases, oxygenases, and hydrolases, are often involved in the degradation of halogenated organic compounds. mdpi.comresearchgate.netnormecows.com The degradation of a molecule like this compound would likely require a consortium of enzymes to break it down completely.

For instance, a dehalogenase might first remove the bromine atoms, followed by an oxygenase that could cleave the aromatic ring. There is no available research that identifies the specific enzymes capable of degrading this compound or the mechanisms by which they would act.

Chemical Hydrolysis and Solvolysis of this compound

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. wikipedia.org Solvolysis is a more general term for reactions where the solvent is a reactant. youtube.com These are important abiotic degradation pathways for many organic compounds in aquatic environments. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can react with water, such as esters, amides, and in some cases, halogenated carbons.

Given the structure of this compound, the tribromomethyl group could potentially undergo hydrolysis, where the bromine atoms are successively replaced by hydroxyl groups. However, the rate of this reaction under typical environmental conditions (neutral pH) is unknown. No published studies were found that specifically investigate the hydrolysis or solvolysis of this compound.

Influence of pH and Temperature on this compound Hydrolytic Stability

While this compound is reported to have a high resistance to hydrolysis, no quantitative data or detailed studies on how this stability is affected by varying pH levels or temperatures are available in the reviewed scientific literature. biosynth.com

Identification of Hydrolysis Products and Reaction Intermediates

There is no information available in the public scientific literature that identifies the specific hydrolysis products or reaction intermediates that would result from the degradation of this compound.

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced oxidation processes are a class of procedures used for the treatment of wastewater and contaminated sites. researchgate.netfrontiersin.orgrsc.orgresearchgate.netconicet.gov.ar Despite their wide application, there are no specific studies found on their use for the remediation of this compound.

Fenton, Photo-Fenton, and Ozonation Studies of this compound Degradation

A thorough search of scientific databases did not yield any studies focused on the degradation of this compound using Fenton, photo-Fenton, or ozonation processes.

Electrochemical Oxidation for this compound Removal

No research articles or data are publicly available regarding the application of electrochemical oxidation for the removal of this compound.

Applications and Future Directions of Tribromomethylphenylsulfone Research

Tribromomethylphenylsulfone in Materials Science Research

This compound and related tribromomethyl-substituted compounds have garnered significant interest in materials science, particularly in the field of photothermographic materials. These compounds play a crucial role as additives that can control and enhance the properties of imaging systems.

Role of Tribromomethyl-Substituted Compounds as Antifoggants and Printout Stabilizers in Photothermographic Materials

In photothermographic materials, which are developed by heat without the need for liquid processing, tribromomethyl-substituted compounds are essential additives that function as both antifoggants and printout stabilizers. researchgate.netimaging.orgimaging.orgresearchgate.net Historically, mercury compounds were used for this purpose, but due to environmental and health concerns, the focus has shifted to developing effective and less toxic alternatives. imaging.org Tribromomethyl compounds have emerged as highly effective replacements. imaging.org

The primary function of these compounds as antifoggants is to prevent the spontaneous development of unexposed silver halide grains, which would otherwise lead to "fog" or a darkening of the non-image areas, thus reducing image contrast. imaging.orgimaging.org The proposed mechanism suggests that tribromomethyl compounds can oxidize the small, spontaneously formed silver clusters (fog centers) back to silver ions. imaging.org This is a thermally activated process that occurs during the heat development stage. imaging.orgimaging.org The effectiveness of a particular tribromomethyl compound can be influenced by its ability to coordinate with the silver halide surface. For instance, compounds like 2-tribromomethylsulfonyl-benzothiazole, which can bind to silver ions, may bring the reactive tribromomethyl group into close proximity with the fog centers, enhancing their antifogging activity. imaging.org

As printout stabilizers , these compounds prevent the photolytic darkening of the final image when it is exposed to ambient light. researchgate.netimaging.org This is a photochemical process where the tribromomethyl compound oxidizes any silver atoms that are formed due to light exposure after the image has been developed. imaging.org The presence of these stabilizers is critical for the archival stability of the photographic prints. The concentration of the tribromomethyl compound in the material is a critical factor; too little can result in high fog levels, while too much may necessitate more intense development conditions. imaging.org

Compound TypeFunctionMechanism
Tribromomethyl-substituted compoundsAntifoggantThermal oxidation of reduced silver (fog centers) back to silver bromide. imaging.org
Tribromomethyl-substituted compoundsPrintout StabilizerPhotochemical oxidation of silver atoms formed by post-development light exposure. imaging.org
2-tribromomethylsulfonyl-benzothiazoleAntifoggantCoordination to the silver halide surface enhances the proximity of the tribromomethyl group to fog centers, facilitating their oxidation. imaging.org

Exploration of this compound in Polymer Chemistry and Advanced Functional Materials

The exploration of this compound in the broader fields of polymer chemistry and advanced functional materials is an area of ongoing research. While detailed studies specifically on the incorporation of this compound into polymers are not extensively documented in the provided search results, the general principles of polymer chemistry suggest potential avenues for its use. wikipedia.orgrsc.orgntnu.edu

Polymers are large molecules composed of repeating structural units, known as monomers. msu.edu The properties of a polymer can be tailored by modifying its chemical structure, including the incorporation of functional additives. ntnu.edumsu.edu In this context, this compound could potentially be explored as:

A functional monomer or co-monomer: If chemically modified to contain a polymerizable group, this compound could be incorporated directly into the polymer backbone. This could impart specific properties to the resulting polymer, such as flame retardancy, due to the presence of bromine atoms, or enhanced thermal stability.

A polymer additive: Similar to its role in photothermographic materials, it could be blended with various polymers to modify their properties. For instance, it might act as a flame retardant or a thermal stabilizer in plastics and other synthetic materials.

The development of advanced functional materials often involves the precise control of material properties at the molecular level. wikipedia.orgwiley-vch.denih.gov These materials are designed for specific, high-performance applications. wiley-vch.deuni-augsburg.de The unique electronic and chemical properties of the tribromomethyl and phenylsulfone groups could be harnessed to create novel functional materials with applications in electronics, sensors, or specialty coatings. Further research is needed to fully explore the potential of this compound in these advanced applications.

This compound in Medicinal Chemistry Research

The field of medicinal chemistry is constantly in search of new molecular scaffolds that can serve as the basis for the development of novel therapeutic agents. patsnap.comnih.gov While direct research on the medicinal applications of this compound is limited in the provided results, the principles of lead compound discovery and analog development provide a framework for its potential exploration in this area.

Development of this compound as a Lead Compound for Therapeutic Agents

A "lead compound" is a chemical compound that has promising pharmacological activity against a specific biological target and serves as a starting point for drug development. patsnap.comfrontiersin.org The process of identifying a lead compound often involves screening large libraries of chemicals for their ability to interact with a target of interest. patsnap.com

For this compound to be considered a lead compound, it would first need to be screened against a variety of biological targets to identify any potential therapeutic activity. If it demonstrates a desirable effect, medicinal chemists would then undertake a process of optimization. This involves systematically modifying the structure of the molecule to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). patsnap.com

The development of a lead compound is a complex and iterative process that combines chemical synthesis, biological testing, and computational modeling. frontiersin.org

Mechanisms of Action for Potential Pharmacological Applications of this compound Analogs

The potential pharmacological applications of analogs of this compound would depend on their specific mechanism of action, which is the way a drug produces its effect at the molecular level. nih.gov Given the chemical structure of this compound, several hypothetical mechanisms could be explored for its analogs:

Enzyme Inhibition: The sulfone group is a common feature in many enzyme inhibitors. Analogs could be designed to bind to the active site of specific enzymes involved in disease processes.

Receptor Modulation: The phenyl ring could be modified to interact with specific cellular receptors, either activating or blocking their function.

It is important to note that extensive research, including in vitro and in vivo studies, would be required to identify and validate any potential therapeutic targets and mechanisms of action for this compound analogs. The development of new drugs is a lengthy and rigorous process, and the journey from a potential lead compound to an approved therapeutic is challenging. nih.gov

Innovative Analytical Methodologies for this compound Detection and Quantification

The ability to accurately detect and quantify a chemical compound is crucial for research, quality control, and environmental monitoring. cdc.govnih.gov For a compound like this compound, a variety of modern analytical techniques could be employed and further developed.

The primary methods for the analysis of organic compounds in various matrices include chromatography and mass spectrometry. nih.govnih.govajgreenchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. ajgreenchem.com For this compound, a reversed-phase HPLC method would likely be suitable, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection could be achieved using a UV detector, as the phenylsulfone group would absorb UV light. ajgreenchem.com The development of an HPLC method would involve optimizing the column, mobile phase composition, and flow rate to achieve good separation and a sharp peak for accurate quantification. mdpi.com

Gas Chromatography (GC): GC is another separation technique, but it is typically used for volatile and thermally stable compounds. cdc.gov Given the structure of this compound, its volatility might be a limiting factor. However, if it is sufficiently volatile or can be derivatized to increase its volatility, GC could be a viable option. cdc.gov

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions. nih.gov It is often coupled with a chromatographic method (LC-MS or GC-MS) to provide both separation and definitive identification. nih.govnih.gov For this compound, LC-MS would be a particularly powerful tool. The mass spectrometer could be set to specifically detect the molecular ion of the compound and its characteristic fragmentation patterns, allowing for highly selective and sensitive quantification even in complex matrices. mdpi.com

Innovations in analytical methodologies could focus on:

Developing high-throughput methods: For screening large numbers of samples, automated methods with rapid analysis times would be beneficial.

Improving detection limits: For trace analysis, such as in environmental or biological samples, methods with very low limits of detection would be necessary. This could involve the use of more sensitive detectors or sample pre-concentration techniques.

Miniaturization and portability: The development of smaller, field-portable instruments for on-site analysis is a growing trend in analytical chemistry. thermofisher.com

Analytical TechniquePrinciplePotential Application for this compound
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a stationary and mobile phase. ajgreenchem.comQuantification in various samples, with UV detection. ajgreenchem.com
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase. cdc.govPossible for analysis if the compound is sufficiently volatile or can be derivatized. cdc.gov
Mass Spectrometry (MS)Measurement of mass-to-charge ratio of ions for identification and quantification. nih.govHighly sensitive and specific detection, especially when coupled with HPLC (LC-MS). mdpi.com

Development of Hyphenated Techniques for Ultra-Trace Analysis

The quantitative and qualitative analysis of this compound, especially at minute concentrations, is critical for environmental monitoring, quality control, and research. Ultra-trace analysis necessitates highly sensitive and specific analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for this purpose. researchgate.netnih.gov These techniques offer enhanced resolution, specificity, and sensitivity compared to single analytical methods. researchgate.netchemijournal.com

Future development in this area will likely focus on optimizing and applying various hyphenated techniques for the detection of this compound in complex matrices. Since it is a volatile and thermally stable organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary candidate for its analysis. chemijournal.com For even greater sensitivity and specificity, particularly for ultra-trace analysis, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a superior choice. actascientific.comscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) would be applicable for analyzing this compound and its derivatives, especially those that are less volatile or thermally labile. nih.govactascientific.com The development of these methods would involve optimizing chromatographic conditions and mass spectrometric parameters to achieve the lowest possible detection limits.

Table 1: Potential Hyphenated Techniques for this compound Analysis

Technique Principle Advantages for this compound Analysis
GC-MS Separates volatile compounds based on boiling point and polarity, followed by detection based on mass-to-charge ratio. chemijournal.com Good for volatile and semi-volatile compounds; provides structural information for identification. chemijournal.com
LC-MS Separates compounds based on their interaction with a stationary and mobile phase, followed by mass spectrometric detection. researchgate.netnih.gov Suitable for non-volatile or thermally labile derivatives; high sensitivity. nih.govactascientific.com
GC-MS/MS A two-stage mass analysis technique that increases selectivity and sensitivity by reducing matrix interference. researchgate.netscispace.com Highly specific and sensitive, ideal for ultra-trace analysis in complex samples like environmental or biological matrices. actascientific.comscispace.com
LC-NMR Combines the separation power of HPLC with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR). researchgate.netactascientific.com Provides detailed structural information of the compound and its impurities without the need for ionization. actascientific.com
GC-IR (FTIR) Couples gas chromatography with Fourier-Transform Infrared spectroscopy to identify functional groups of separated compounds. nih.govchemijournal.com Useful for identifying specific chemical bonds and functional groups within the this compound molecule. nih.gov

Sensor Development for Real-Time Monitoring of this compound

Real-time monitoring of chemical compounds in industrial processes or environmental systems is a growing field. water.ie The development of sensors specifically for this compound would allow for immediate feedback and control, moving beyond costly and time-consuming laboratory analyses. water.ie While no dedicated sensors for this compound are currently documented, future research could explore several avenues.

Potential sensor technologies could include:

Electrochemical Sensors: These sensors could be designed based on the electrochemical reduction or oxidation of the tribromomethyl group or the phenylsulfone moiety. The sensor would measure the current generated from the reaction, which would be proportional to the concentration of the compound.

Optical Sensors: Based on the principle of absorbance or fluorescence, these sensors could utilize the interaction of this compound with a specific reagent that produces a color or light signal. Attenuated Total Reflection (ATR)-FTIR spectroscopy could also be adapted for real-time monitoring in process streams. researchgate.net

Biosensors: Utilizing biological components like enzymes or antibodies, a biosensor could be developed for high specificity. For instance, an enzyme that is specifically inhibited by this compound could be immobilized on a transducer to detect its presence.

The primary challenge in sensor development is achieving high selectivity and sensitivity in complex real-world samples. Future work would involve the design and synthesis of specific recognition elements and integrating them with appropriate transducer technologies.

Future Research Directions and Unexplored Avenues for this compound

Systems Biology Approaches to Understand this compound Interactions

Systems biology offers a holistic approach to understanding the complex interactions of a chemical compound within a biological system. nih.gov Given that derivatives of phenyl tribromomethyl sulfone have shown potential as pesticides, understanding their mechanism of action at a systems level is a crucial future research direction. beilstein-journals.orgnih.govbeilstein-journals.org

By employing "omics" technologies, researchers could gain a comprehensive view of how this compound affects an organism:

Transcriptomics (e.g., RNA-Seq): This would reveal which genes are up- or down-regulated in response to exposure, pointing to the cellular pathways that are impacted.

Proteomics: This would identify changes in protein expression levels, modifications, and interactions, providing insight into the functional consequences at the cellular level.

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can understand the compound's effect on the organism's metabolic network.

These unbiased, genome-scale approaches can help identify novel molecular targets and pathways affected by this compound, elucidating its mode of action and potential off-target effects. nih.gov Molecular docking studies, a computational approach, could further investigate the binding interactions between the compound and potential protein targets. researchgate.net

Nanotechnology Applications Incorporating this compound

Nanotechnology involves the manipulation of matter on an atomic and molecular scale and has the potential to revolutionize numerous fields. chemisgroup.usnih.gov The incorporation of this compound into nanostructures is a largely unexplored but promising area.

Potential applications include:

Nano-pesticides: Encapsulating this compound derivatives within nanoparticles could lead to controlled-release formulations. This would enhance efficacy, reduce the amount of active ingredient needed, and minimize environmental impact.

Nanomaterial Synthesis: this compound is used as a photoinitiator in some contexts. google.comepo.org This property could be leveraged in photolithography or 3D printing at the nanoscale to create novel materials and devices with specific surface properties.

Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, imparting specific chemical properties. These functionalized particles could then be used in catalysis, sensing, or as building blocks for more complex nanostructures. researchgate.netijcmas.com

Future research would focus on the synthesis and characterization of these nanomaterials and evaluating their performance in the targeted applications.

Green Chemistry Principles in this compound Synthesis and Application

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.comrroij.com Applying these principles to the synthesis and application of this compound is essential for sustainable technology.

The current synthesis routes for this compound derivatives often involve multiple steps and the use of hazardous reagents. beilstein-journals.orgnih.gov For example, methods may use sodium hypobromite (B1234621) or bromine chloride for bromination, which present safety and environmental concerns. beilstein-journals.orgnih.gov

Future research should focus on developing greener synthetic pathways by:

Improving Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org

Using Safer Solvents and Reagents: Replacing hazardous solvents and brominating agents with more environmentally benign alternatives. rroij.com

Reducing Derivatives: Minimizing the use of protecting groups and other temporary modifications to reduce reaction steps and waste generation. scispace.comacs.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. Biocatalysis, using enzymes, could offer highly specific and environmentally friendly alternatives.

By embracing these future research directions, the scientific community can unlock the full potential of this compound while ensuring its development and application are safe, efficient, and environmentally responsible.

Q & A

Q. What are the established synthetic pathways for Tribromomethylphenylsulfone, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via sulfonation and bromination of toluene derivatives. A common approach involves the reaction of phenylmethylsulfone with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Optimization requires precise control of stoichiometry, temperature (typically 40–60°C), and reaction time to minimize side products like dihalomethyl derivatives . Yield improvements may involve solvent selection (e.g., dichloromethane for enhanced solubility) and stepwise bromination to avoid overhalogenation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR shows distinct signals for aromatic protons (δ 7.5–8.0 ppm) and sulfone methyl groups (δ 3.5–4.0 ppm). ¹³C NMR identifies quaternary carbons adjacent to bromine atoms (δ 120–130 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 329) and fragmentation patterns indicative of bromine loss.
  • FT-IR : Strong S=O stretching vibrations near 1150 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
  • Waste Disposal : Collect halogenated waste separately and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model electron density distributions to identify reactive sites. For example, the sulfone group’s electron-withdrawing nature polarizes the C-Br bond, making it susceptible to nucleophilic attack. Simulations using software like Gaussian or ORCA can predict activation energies and transition states, guiding experimental design for reactions with amines or thiols .

Q. What methodologies resolve contradictions in historical data on the stability of this compound under varying pH conditions?

Early studies reported decomposition at pH > 10, but recent work using HPLC-MS revealed stability up to pH 12 when stored at 4°C. To reconcile discrepancies:

  • Perform accelerated stability studies under controlled conditions (temperature, light exposure).
  • Use kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation rates.
  • Validate findings with orthogonal analytical methods (e.g., TGA for thermal stability) .

Q. How can this compound be utilized as a precursor in multicomponent reactions, and what mechanistic insights inform its selectivity?

Its electrophilic bromine atoms enable participation in Ullmann couplings or Suzuki-Miyaura cross-couplings. Mechanistic studies (e.g., kinetic isotope effects, trapping intermediates) reveal that selectivity is governed by:

  • Steric Effects : Bulkier ligands on palladium catalysts favor mono-substitution.
  • Electronic Effects : Electron-rich arylboronic acids accelerate transmetallation .

Q. What advanced chromatographic techniques (e.g., HPLC-MS/MS) quantify trace impurities in this compound, and how are detection limits optimized?

  • Column Selection : C18 columns with 3 µm particle size enhance resolution for brominated byproducts.
  • Ionization Source : Electrospray ionization (ESI) in negative mode improves sensitivity for sulfone derivatives.
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (≤0.1 µg/mL), and recovery rates (90–110%) .

Methodological Frameworks

  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize synthesis parameters (temperature, catalyst loading) while minimizing runs .
  • Data Validation : Apply Grubbs’ test to identify outliers in replicate analyses and ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.